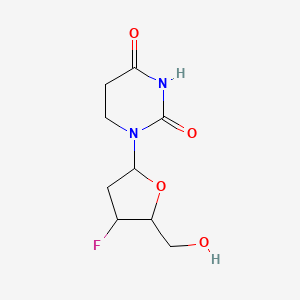
2'',3''-Dideoxy-3''-fluoro-alpha-uridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uridine, 2’,3’-dideoxy-3’-fluoro- is a fluorinated pyrimidine nucleoside analog of uridineIt is structurally characterized by the absence of hydroxyl groups at the 2’ and 3’ positions and the presence of a fluorine atom at the 3’ position .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 2’,3’-dideoxy-3’-fluoro- typically involves the fluorination of uridine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions
Uridine, 2’,3’-dideoxy-3’-fluoro- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various fluorinated nucleoside analogs, which are valuable in medicinal chemistry for their antiviral and anticancer properties .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex fluorinated nucleosides.
Biology: Acts as a probe for studying enzymatic functions and nucleic acid interactions.
Medicine: Investigated for its antiviral properties, particularly against HIV, and its potential as an anticancer agent.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery .
作用機序
The mechanism of action of Uridine, 2’,3’-dideoxy-3’-fluoro- involves its incorporation into nucleic acids, where it disrupts normal cellular processes. The fluorine atom at the 3’ position interferes with the enzymatic activities involved in DNA and RNA synthesis, leading to the inhibition of viral replication and cancer cell proliferation .
類似化合物との比較
Similar Compounds
2’,3’-Dideoxyuridine: Lacks the fluorine atom but shares the absence of hydroxyl groups at the 2’ and 3’ positions.
3’-Fluoro-2’,3’-dideoxycytidine: Similar structure but with a cytidine base instead of uridine.
3’-Fluoro-2’,3’-dideoxyadenosine: Contains an adenosine base and a fluorine atom at the 3’ position.
Uniqueness
Uridine, 2’,3’-dideoxy-3’-fluoro- is unique due to its specific structural modifications, which confer distinct biological activities. The presence of the fluorine atom enhances its stability and efficacy as an antiviral and anticancer agent compared to its non-fluorinated counterparts .
特性
分子式 |
C9H13FN2O4 |
|---|---|
分子量 |
232.21 g/mol |
IUPAC名 |
1-[4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H13FN2O4/c10-5-3-8(16-6(5)4-13)12-2-1-7(14)11-9(12)15/h5-6,8,13H,1-4H2,(H,11,14,15) |
InChIキー |
OCCYRAYDRQRJEF-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(=O)NC1=O)C2CC(C(O2)CO)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


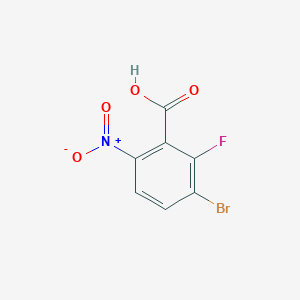
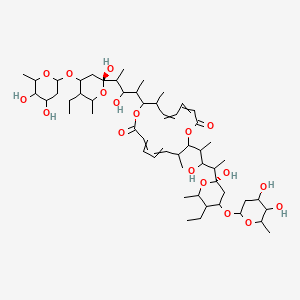
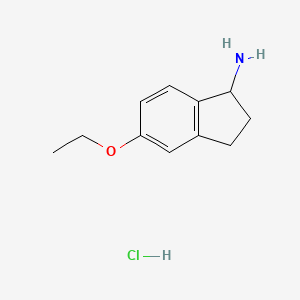

![Deferoxamine mesilate impurity J [EP impurity]](/img/structure/B14795603.png)
![4-{[(2,4-Diaminoquinazolin-5-yl)oxy]methyl}benzenesulfonyl fluoride](/img/structure/B14795605.png)

![(3aR,4S,9bS)-4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B14795615.png)
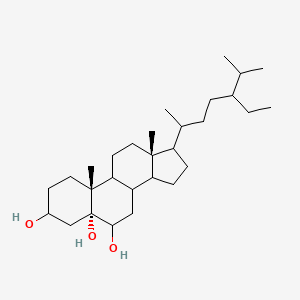
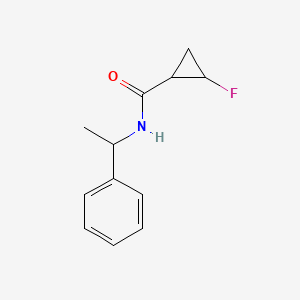
![2-methyl-N-[4-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]sulfonylphenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide](/img/structure/B14795638.png)
![2-[(7aS)-4-[[4,6-bis[[tert-butyl(dimethyl)silyl]oxy]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal](/img/structure/B14795646.png)
![2,8-Dimethyl-1-oxa-3,8-diazaspiro[4,5]decane-3-carboxaldehyde](/img/structure/B14795655.png)
phosphinyl]acetate]](/img/structure/B14795661.png)
